Sakuranin
Overview
Description
Sakuranin is a flavanone, a type of flavonoid. It is the O-glucoside of sakuranetin and can be found in Prunus sp . It’s widely distributed in various plants including Polyomnia fruticosa and rice, where it acts as a phytoalexin .
Synthesis Analysis
Sakuranin is synthesized from its precursor naringenin in plants . A de novo biosynthesis pathway of sakuranetin, the aglycone of sakuranin, from glucose was successfully constructed in S. cerevisiae . The yield of sakuranetin reached 4.28 mg/L initially, and after a series of metabolic engineering strategies, the yield increased to 158.65 mg/L .
Molecular Structure Analysis
Sakuranin has a molecular formula of C22H24O10 . Its average mass is 448.420 Da and its monoisotopic mass is 448.136932 Da .
Chemical Reactions Analysis
In plants, sakuranin is produced in response to stress and infections . 7-O-Methyltransferase, an enzyme that catalyzes the synthesis of sakuranetin, can be activated by ultraviolet light or by infection with Oryza sativa .
Physical And Chemical Properties Analysis
Sakuranin has a molecular weight of 286.27 (C16H14O5) and consists of two fused rings, A and C, and a phenyl ring B, which is attached to the C-2 position .
Scientific Research Applications
Pharmacological Properties and Health Benefits
Sakuranin, a form of glycoside mainly found in sakuranetin, exhibits a range of pharmacological properties. It is primarily derived from various natural sources, including grass trees, shrubs, flowering plants, and cherry. Notably, sakuranetin has demonstrated significant antiproliferative activity against human cell lines typical for melanoma, esophageal squamous cell carcinoma, and colon cancer. Additionally, it shows promise in antiviral activities towards human rhinovirus and influenza B virus. Other reported properties include antioxidant, antimicrobial, anti-inflammatory, antiparasitic, antimutagenic, and antiallergic effects (Stompor, 2020).
Anti-inflammatory Activity
In the study of the stem bark of Populus davidiana, sakuranin, among other flavonoids, was identified and tested for its inhibitory activities against cyclooxygenase (COX-1, COX-2). These properties may partially explain the traditional uses of P. davidiana in ethnomedicine for its anti-inflammatory applications (Zhang et al., 2006).
Biosynthesis and Biochemical Role in Plants
In the context of plant biochemistry, sakuranetin plays a crucial role as a phytoalexin in rice. It is synthesized from its precursor naringenin and is the only known phenolic phytoalexin in rice, released in response to various stresses. Its biosynthesis involves key enzymes such as naringenin 7-O-methyltransferase (NOMT), and understanding these mechanisms can pave the way for the production of sakuranetin through transgenic rice and microorganisms for its pharmacological applications (Shimizu et al., 2012).
Mechanism of Action
Sakuranin has been reported to have antiproliferative activity against human cell lines typical for B16BL6 melanoma, esophageal squamous cell carcinoma (ESCC) and colon cancer (Colo 320) . It also shows antiviral activity towards human rhinovirus 3 and influenza B virus . The primary mechanism of its action is the induction of cell death by apoptosis .
Future Directions
properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O10/c1-29-12-6-15-18(13(25)8-14(30-15)10-2-4-11(24)5-3-10)16(7-12)31-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,14,17,19-24,26-28H,8-9H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMMBQHELYZIW-YMTXFHFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967363 | |
Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sakuranin | |
CAS RN |
529-39-5 | |
Record name | Sakuranin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 407308 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAKURANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YX7QWM4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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